molecular formula C14H23NO2 B5006928 1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol

Cat. No.: B5006928
M. Wt: 237.34 g/mol
InChI Key: QNGJVVICQYFMCY-UHFFFAOYSA-N
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Description

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol is a chemical compound with a complex structure that includes a hydroxypropyl group, a methylphenyl group, and an amino group

Properties

IUPAC Name

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11-6-4-5-7-14(11)10-15(8-12(2)16)9-13(3)17/h4-7,12-13,16-17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGJVVICQYFMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with propylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the amino group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-1-methylethyl phenyl ketone
  • 1-Phenyl-2-methyl-2-hydroxypropanone
  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone
  • 2-Methyl-3-phenyl-3-oxopropan-2-ol

Uniqueness

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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